molecular formula C9H15N3O2 B13170366 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide

Cat. No.: B13170366
M. Wt: 197.23 g/mol
InChI Key: QTAZEMHVRKEXPC-UHFFFAOYSA-N
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Description

2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.23 g/mol . This compound is part of the pyrrole family, which is known for its diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed that the compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or modulation of cellular processes .

Comparison with Similar Compounds

2-amino-5-butyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

5-amino-2-butyl-3-hydroxy-2H-pyrrole-4-carboxamide

InChI

InChI=1S/C9H15N3O2/c1-2-3-4-5-7(13)6(9(11)14)8(10)12-5/h5,13H,2-4H2,1H3,(H2,10,12)(H2,11,14)

InChI Key

QTAZEMHVRKEXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C(=C(C(=N1)N)C(=O)N)O

Origin of Product

United States

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